molecular formula C12H22O B1139636 (5E,7Z)-dodeca-5,7-dienol CAS No. 71510-51-5

(5E,7Z)-dodeca-5,7-dienol

Cat. No.: B1139636
CAS No.: 71510-51-5
M. Wt: 182.3
InChI Key:
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Description

(5E,7Z)-dodeca-5,7-dienol: is an organic compound with the molecular formula C12H20O. It is a type of alcohol characterized by the presence of two double bonds in the 5th and 7th positions of the dodecane chain. This compound is known for its role as a pheromone in certain insect species, particularly in the western tent caterpillar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7Z)-dodeca-5,7-dienol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-hexadiene and 1,7-octadiene.

    Coupling Reactions: The key step involves coupling these dienes using organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents under controlled conditions.

    Hydroboration-Oxidation: The coupled product undergoes hydroboration-oxidation to introduce the hydroxyl group at the terminal position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Processes: Utilizing catalysts such as palladium or nickel to facilitate the coupling reactions.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques like distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E,7Z)-dodeca-5,7-dienol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to yield saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products

    Oxidation: Formation of (5E,7Z)-dodeca-5,7-dienal or (5E,7Z)-dodeca-5,7-dienoic acid.

    Reduction: Formation of dodecanol.

    Substitution: Formation of (5E,7Z)-dodeca-5,7-dienyl halides.

Scientific Research Applications

(5E,7Z)-dodeca-5,7-dienol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role as a pheromone in insect behavior and communication.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5E,7Z)-dodeca-5,7-dienol involves its interaction with specific molecular targets:

    Pheromone Receptors: In insects, it binds to pheromone receptors, triggering behavioral responses.

    Enzymatic Pathways: It may be metabolized by enzymes, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    (5E,7Z)-dodeca-5,7-dienal: An aldehyde analog with similar structural features.

    (5E,7Z)-dodeca-5,7-dienoic acid: A carboxylic acid analog with similar double bond positions.

    (5E,7Z)-dodeca-5,7-dienyl acetate: An ester analog used in fragrance formulations.

Uniqueness

(5E,7Z)-dodeca-5,7-dienol is unique due to its specific combination of double bonds and hydroxyl group, which imparts distinct chemical and biological properties. Its role as a pheromone and its versatility in chemical reactions make it a valuable compound in various fields of research and industry.

Properties

CAS No.

71510-51-5

Molecular Formula

C12H22O

Molecular Weight

182.3

Purity

96%

Synonyms

5E7Z-12OH; 

Origin of Product

United States

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